1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Overview
Description
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a useful research compound. Its molecular formula is C36H76O13Si8 and its molecular weight is 941.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Chemical Analysis
- Bicyclic amino acid derivatives, including oxabicyclo[4.1.0]heptan-3-yl compounds, have been synthesized using Aza-Diels-Alder reactions. These derivatives are used in the asymmetric synthesis of bioactive molecules, showcasing their importance in developing pharmaceuticals (Waldmann & Braun, 1991).
- The conformational analysis of endoperoxides grafted onto bicyclo[2.2.n]alkanes provides insights into the rigidity of the bicyclic skeleton. This research is crucial for understanding the reactivity and stability of these compounds in various chemical reactions (Birbaum & Vogel, 1986).
Biochemical Labeling and Molecular Interactions
- Undecagold cluster molecules with oxabicyclic structures have been developed as biochemical labeling reagents. These compounds are essential for studying biological molecules and processes at the molecular level (Yang, Reardon, & Frey, 1984).
- Studies on allergenic hydroperoxides interacting with proteins through oxabicyclic compounds suggest radical mechanisms may be involved. Such research aids in understanding how certain chemical structures can induce allergic reactions (Lepoittevin & Karlberg, 1994).
Chemical Synthesis and Materials Science
- Synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a penicillin-type β-lactam skeleton, demonstrates the utility of oxabicyclic compounds in creating complex molecular structures important for antibiotic development (Chiba et al., 1985).
- The study of carbon-13 chemical shifts in bicyclo[2.2.1]heptane derivatives provides valuable information for the structural analysis of organic compounds, aiding in the development of new materials and understanding of chemical communication signals (Lippmaa et al., 1976).
properties
IUPAC Name |
1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H76O13Si8/c1-27(2)20-51-38-50(18-17-34-15-16-35-36(19-34)37-35)39-52(21-28(3)4)43-54(41-51,23-30(7)8)47-57(26-33(13)14)48-55(42-51,24-31(9)10)44-53(40-50,22-29(5)6)46-56(45-52,49-57)25-32(11)12/h27-36H,15-26H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGKCPAEXMQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCC6CCC7C(C6)O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H76O13Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395155 | |
Record name | AGN-PC-0KYQSS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
CAS RN |
445379-56-6 | |
Record name | AGN-PC-0KYQSS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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